An In-depth Technical Guide to (3-amino-9H-carbazol-9-yl)acetic acid (CAS Number 51035-05-3)
An In-depth Technical Guide to (3-amino-9H-carbazol-9-yl)acetic acid (CAS Number 51035-05-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-amino-9H-carbazol-9-yl)acetic acid, a unique bifunctional carbazole derivative. Given the limited publicly available data specifically for this compound, this document synthesizes information from related carbazole analogs to propose a logical framework for its synthesis, properties, and potential applications. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, offering a robust starting point for researchers and developers interested in this promising molecule.
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a variety of biological targets.[3] Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]
(3-amino-9H-carbazol-9-yl)acetic acid is a particularly intriguing derivative due to its dual functionality:
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The 3-amino group: This functional group serves as a versatile synthetic handle for further molecular elaboration.[1] It can act as a nucleophile, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[2] The position of the amino group at the 3-position also influences the electronic properties of the carbazole ring system.[1][2]
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The 9-acetic acid moiety: The carboxymethyl group at the 9-position provides a site for forming amide bonds, esters, or for attachment to larger molecular scaffolds. This functionality is crucial for applications such as bioconjugation, prodrug design, and the development of targeted therapeutics.
This unique combination of a reactive amino group and a versatile carboxylic acid on a biologically active carbazole core positions (3-amino-9H-carbazol-9-yl)acetic acid as a valuable building block for the synthesis of novel drug candidates and functional materials.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₂N₂O₂ | Based on chemical structure. |
| Molecular Weight | 240.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, potentially crystalline, ranging from off-white to tan powder. | Similar carbazole derivatives are typically solids at room temperature.[5] |
| Solubility | Expected to be poorly soluble in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols with heating. | The carboxylic acid group will impart some polarity, but the large aromatic carbazole core will dominate, leading to low aqueous solubility. |
| Melting Point | Expected to be relatively high, likely above 200°C. | The rigid, planar structure and potential for intermolecular hydrogen bonding between the carboxylic acid and amino groups would contribute to a high melting point. |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic aromatic protons on the carbazole rings, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the amino protons. | The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of the carbazole core, the methylene carbon, and the carbonyl carbon of the carboxylic acid. | |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic rings. | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 240.26. |
Proposed Synthesis Pathway
A direct, published synthesis for (3-amino-9H-carbazol-9-yl)acetic acid is not currently available. However, a logical and efficient synthetic route can be proposed based on well-established reactions for the functionalization of the carbazole nucleus. The following multi-step synthesis is designed to be robust and reproducible.
Figure 1. Proposed synthetic pathway for (3-amino-9H-carbazol-9-yl)acetic acid.
Step-by-Step Experimental Protocol
Step 1: Nitration of Carbazole to 3-Nitro-9H-carbazole
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Rationale: This initial step introduces a nitro group at the 3-position of the carbazole ring, which will later be reduced to the desired amino group. The 3-position is regioselectively nitrated under these conditions.[1]
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Procedure:
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To a stirred solution of carbazole in glacial acetic acid at room temperature, slowly add a solution of nitric acid in acetic acid.
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Maintain the temperature below 30°C during the addition.
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After the addition is complete, continue stirring at room temperature for 2-4 hours.
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Pour the reaction mixture into a large volume of ice-water.
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Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 3-nitro-9H-carbazole.
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Step 2: N-Alkylation to Ethyl (3-nitro-9H-carbazol-9-yl)acetate
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Rationale: This step introduces the acetic acid ester moiety at the 9-position of the carbazole nitrogen. The use of a base like potassium carbonate is essential to deprotonate the carbazole nitrogen, making it nucleophilic.
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Procedure:
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Dissolve 3-nitro-9H-carbazole in acetone and add anhydrous potassium carbonate.
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To this suspension, add ethyl bromoacetate dropwise.
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Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield ethyl (3-nitro-9H-carbazol-9-yl)acetate.
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Step 3: Reduction to Ethyl (3-amino-9H-carbazol-9-yl)acetate
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Rationale: The nitro group is selectively reduced to an amino group using a mild reducing agent like tin(II) chloride dihydrate. This method is effective for the reduction of nitroarenes without affecting the ester group.
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Procedure:
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Dissolve ethyl (3-nitro-9H-carbazol-9-yl)acetate in ethanol and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
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Heat the reaction mixture at reflux for 2-4 hours.
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Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl (3-amino-9H-carbazol-9-yl)acetate.
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Step 4: Hydrolysis to (3-amino-9H-carbazol-9-yl)acetic acid
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Rationale: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base-catalyzed reaction.
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Procedure:
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Dissolve ethyl (3-amino-9H-carbazol-9-yl)acetate in a mixture of ethanol and water.
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Add a solution of sodium hydroxide and heat the mixture at reflux for 4-8 hours.
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After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield (3-amino-9H-carbazol-9-yl)acetic acid.
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Potential Applications in Research and Drug Development
The unique bifunctional nature of (3-amino-9H-carbazol-9-yl)acetic acid makes it a versatile building block for a wide range of applications.
Figure 2. Potential applications of (3-amino-9H-carbazol-9-yl)acetic acid.
Drug Discovery and Medicinal Chemistry
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Synthesis of Novel Anticancer Agents: The carbazole nucleus is a key component of several anticancer drugs.[4] The 3-amino group of the title compound can be acylated, alkylated, or used in coupling reactions to introduce various side chains designed to interact with specific biological targets, such as kinases or DNA. The 9-acetic acid moiety can be used to improve solubility or for targeted delivery by conjugation to antibodies or other biomolecules.
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Development of Neuroprotective Agents: Carbazole derivatives have shown promise in the treatment of neurodegenerative diseases.[3][4] The ability to modify both the 3- and 9-positions of (3-amino-9H-carbazol-9-yl)acetic acid allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective neuroprotective agents.
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Antimicrobial Drug Development: The carbazole scaffold has been explored for the development of new antimicrobial agents to combat drug-resistant pathogens.[4] The title compound can serve as a starting material for the synthesis of a library of derivatives to be screened for antibacterial and antifungal activity.
Materials Science and Chemical Biology
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Fluorescent Probes and Bioconjugation: The carbazole moiety is inherently fluorescent. The 9-acetic acid group provides a convenient point of attachment to biomolecules such as proteins, peptides, or nucleic acids. This allows for the development of fluorescent probes for imaging and sensing applications in chemical biology.
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Organic Electronics: Carbazole-containing polymers are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their charge-transporting properties.[1] The bifunctionality of (3-amino-9H-carbazol-9-yl)acetic acid could be exploited in the synthesis of novel monomers for the creation of functional polymers with tailored electronic and optical properties.
Conclusion
(3-amino-9H-carbazol-9-yl)acetic acid represents a promising, yet underexplored, chemical entity. Its unique combination of a reactive 3-amino group and a versatile 9-acetic acid moiety on the privileged carbazole scaffold makes it a highly valuable building block for a multitude of applications in drug discovery and materials science. While direct experimental data for this compound is scarce, this guide provides a solid theoretical and practical foundation for its synthesis and potential uses, based on the established chemistry of related carbazole derivatives. It is our hope that this in-depth technical guide will inspire further research and unlock the full potential of this intriguing molecule.
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